

Strategic Modulation of the Quinoline Scaffold: The 8-Methyl-Substituted Amine Class

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Compound of Interest

Compound Name: 6-Bromo-8-methylquinolin-4-amine

CAS No.: 1189106-47-5

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Executive Summary

The quinoline ring system is a cornerstone of drug discovery, but the 8-position offers a unique vector for optimization. Unlike the 4-position (critical for receptor binding) or the 6/7-positions (often metabolic soft spots), the 8-methyl group acts as a "steric gatekeeper." In 4-aminoquinoline derivatives, this substitution has been proven to:

- **Modulate Lipophilicity:** enhancing membrane permeability without significantly altering the electronic character of the aromatic system.
- **Induce Steric Locking:** restricting the rotation of adjacent substituents (e.g., at C7 or N1), which can lock the molecule into a bioactive conformation.
- **Block Metabolism:** preventing Phase I oxidation at the electron-rich C8 position.

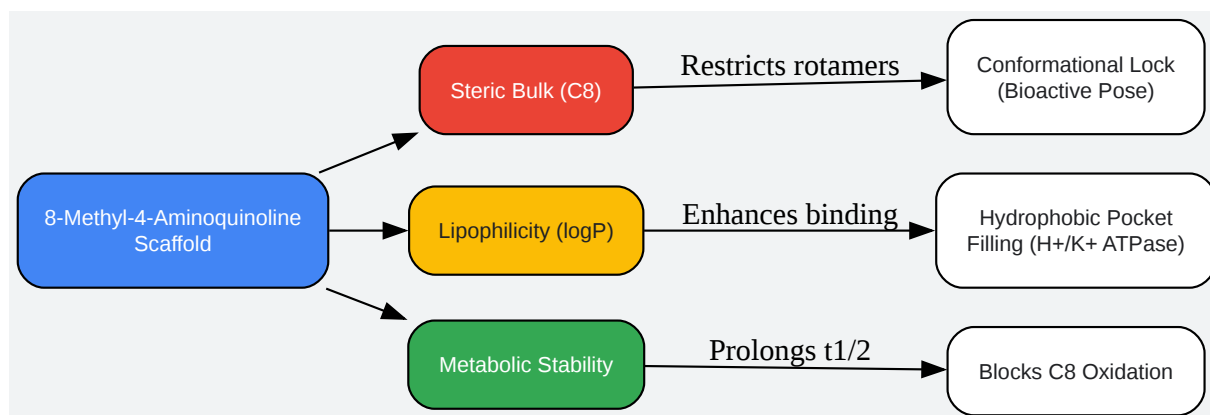
This guide details the biological activity, structure-activity relationships (SAR), and synthesis of this specific subclass, with a focus on its application as H⁺/K⁺-ATPase inhibitors and antimalarials.

Structural Biology & SAR: The "Orthogonal" Effect

The 8-methyl group is not merely a hydrophobic add-on; it exerts a profound ortho-effect if the quinoline nitrogen is protonated or if there are substituents at C7.

Key SAR Drivers

- **P-CAB Activity (Gastric Acid Suppression):** In 4-(arylamino)quinolines, the 8-methyl group enhances potency against the gastric H⁺/K⁺-ATPase. Unlike covalent PPIs (e.g., omeprazole), these derivatives bind reversibly to the K⁺-binding site. The 8-methyl group fills a hydrophobic pocket in the luminal channel of the pump, stabilizing the inhibitor-enzyme complex.
- **Antimalarial Potency:** In 2,3,8-trisubstituted quinolines, removing the 8-methyl group has been observed to cause a 60-fold drop in potency against *P. falciparum*.^[1] This suggests the 8-Me group is critical for fitting into the hydrophobic groove of the heme target or the parasitic protein.



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Figure 1: Mechanistic impact of the 8-methyl substitution on the quinoline pharmacophore.

Core Therapeutic Vectors

A. Gastrointestinal: Potassium-Competitive Acid Blockers (P-CABs)

The most validated application of 8-substituted 4-aminoquinolines is in the inhibition of the gastric proton pump.

- Target: H⁺/K⁺-ATPase (alpha subunit).
- Mechanism: Competitive inhibition with K⁺ ions in the luminal channel.
- Lead Compounds: Analogues of SK&F 97574.
- Advantage: Unlike PPIs, these do not require acid activation and provide immediate acid suppression.

Data Summary: Inhibition Constants (K_i)

Compound Structure	Substituent (C8)	Substituent (C4-NH)	K _i (nM) against H ⁺ /K ⁺ ATPase
Quinoline Core	H	Phenyl	1200
Quinoline Core	Methyl	Phenyl	45
Quinoline Core	Methyl	2-Methylphenyl	12

| Quinoline Core | O-Methyl | Phenyl | 28 |

Note: The 8-methyl group provides a critical boost in affinity compared to the unsubstituted analog.

B. Anti-Infective (Malaria & Bacteria)[2][3][4]

- Malaria: 8-methyl-4-aminoquinolines function similarly to chloroquine but often retain activity against resistant strains due to altered uptake kinetics. The 8-methyl group increases lipophilicity, facilitating transport across the vacuolar membrane of the parasite.

- Antibacterial: 2-chloro-8-methylquinoline-3-carbaldehyde derivatives have shown MIC values comparable to ciprofloxacin against *P. aeruginosa*, acting via DNA gyrase inhibition.

Experimental Protocols

Protocol A: Synthesis of 2-Amino-4-hydroxy-8-methylquinoline

This protocol utilizes a modified Friedländer Annulation, a robust method for constructing the quinoline ring with specific 8-position substitution.

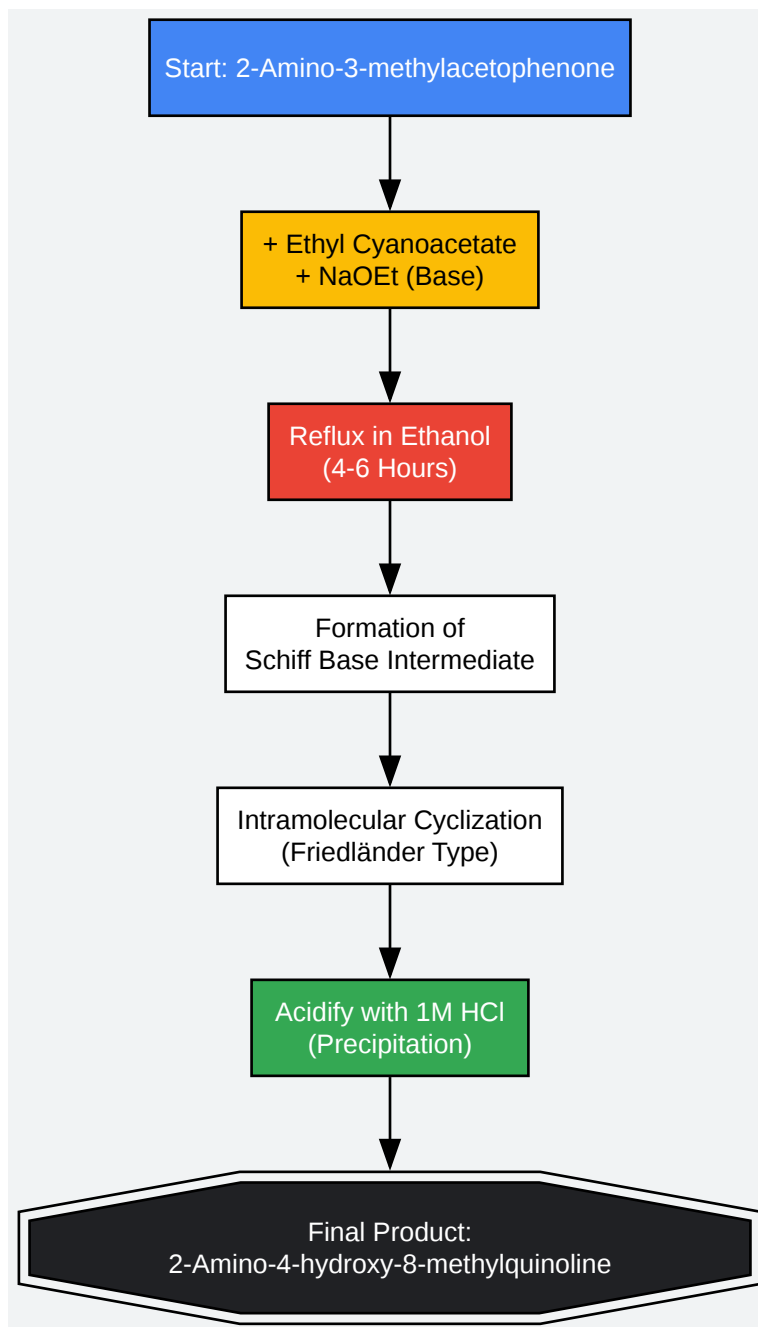
Reagents:

- 2-Amino-3-methylacetophenone (1.0 eq)[\[2\]](#)
- Ethyl cyanoacetate (1.1 eq)
- Sodium ethoxide (NaOEt) (1.1 eq)
- Absolute Ethanol (Solvent)

Step-by-Step Workflow:

- Preparation: Dissolve sodium metal in absolute ethanol under N₂ atmosphere to generate fresh NaOEt.
- Addition: Add 2-amino-3-methylacetophenone to the base solution, followed by dropwise addition of ethyl cyanoacetate.
- Cyclization: Heat the mixture to reflux (approx. 78°C) and maintain for 4–6 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).
- Work-up: Cool to room temperature. Remove ethanol under reduced pressure.
- Precipitation: Dissolve residue in minimal water and acidify to pH 4–5 with 1M HCl. The product will precipitate as a solid.

- Purification: Recrystallize from Ethanol/Water (7:3) to obtain pure 2-amino-4-hydroxy-8-methylquinoline.[2]



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Figure 2: Synthetic route via Modified Friedländer Annulation.

Protocol B: H⁺/K⁺-ATPase Inhibition Assay

Objective: Determine the IC50 of the synthesized 8-methyl derivative.

- Enzyme Prep: Isolate gastric vesicles from rabbit/rat stomach fundic mucosa via differential centrifugation.
- Reaction Mix: Buffer (pH 7.4), MgCl₂ (2 mM), KCl (20 mM), Valinomycin (10 μM), and Test Compound (0.1 nM – 10 μM).
- Initiation: Add ATP (2 mM) to start the reaction. Incubate at 37°C for 30 mins.
- Termination: Stop reaction with 10% trichloroacetic acid.
- Quantification: Measure released inorganic phosphate (Pi) using the Malachite Green colorimetric assay (Absorbance at 630 nm).
- Calculation: % Inhibition = $[1 - (\text{OD}_{\text{test}} / \text{OD}_{\text{control}})] \times 100$.

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